ARV-771 vs. BET Inhibitors: 10-500-Fold Superior Potency in c-Myc Suppression and Apoptosis Induction
ARV-771 reduces c-Myc transcription with 10-500-fold higher potency than JQ1, OTX015, and dBET1 in CRPC cell models, demonstrating that degradation—not mere inhibition—is required for maximal transcriptional suppression [1]. In mantle cell lymphoma (MCL) cells, ARV-771 induces significantly greater apoptosis than the BET inhibitor OTX015, with more pronounced depletion of c-Myc, CDK4, cyclin D1, and NF-κB targets Bcl-xL, XIAP, and BTK [2].
| Evidence Dimension | c-Myc Transcriptional Suppression Potency |
|---|---|
| Target Compound Data | 10-500-fold greater potency in c-Myc reduction |
| Comparator Or Baseline | JQ1, OTX015, dBET1 (BET inhibitors and PROTAC) |
| Quantified Difference | 10-500-fold greater potency |
| Conditions | CRPC cellular models (22Rv1, VCaP, LnCaP95) assessed by c-Myc ELISA and transcriptional assays |
Why This Matters
This quantitative superiority in transcriptional suppression directly correlates with enhanced apoptosis and tumor growth inhibition, justifying ARV-771 selection over BET inhibitors in applications requiring maximal target engagement and downstream pathway blockade.
- [1] Cenmed/Sigma-Aldrich. ARV-771 Product Datasheet (SML2923). View Source
- [2] Sun B, Fiskus W, Qian Y, et al. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells. Leukemia. 2018;32(2):343-352. View Source
